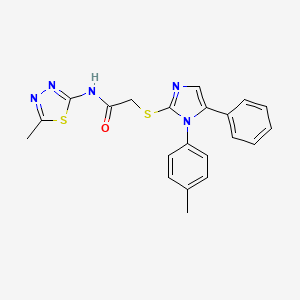

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide

Description

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core linked to an imidazole scaffold via a thioacetamide bridge. Its structure includes a 5-methyl substitution on the thiadiazole ring and aryl groups (phenyl and p-tolyl) on the imidazole moiety. This compound belongs to a class of molecules extensively studied for their biological activities, including anticancer and antiproliferative properties . Its synthesis typically involves coupling reactions between thiol-containing imidazoles and chloroacetamide derivatives under basic conditions, followed by recrystallization .

Properties

IUPAC Name |

2-[1-(4-methylphenyl)-5-phenylimidazol-2-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N5OS2/c1-14-8-10-17(11-9-14)26-18(16-6-4-3-5-7-16)12-22-21(26)28-13-19(27)23-20-25-24-15(2)29-20/h3-12H,13H2,1-2H3,(H,23,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPEQTUJTVBNWOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=CN=C2SCC(=O)NC3=NN=C(S3)C)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N5OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesizing data from various studies, including case studies and research findings.

Chemical Structure and Properties

The compound features a thiadiazole moiety, which is known for its pharmacological potential. The general structure can be represented as follows:

Molecular Formula and Weight

- Molecular Formula : C_{19}H_{20}N_{4}S_{2}

- Molecular Weight : 372.51 g/mol

Anticancer Activity

Research has highlighted the anticancer potential of thiadiazole derivatives. A review indicated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines, including:

- Human leukemia (HL-60, U937)

- Melanoma (SK-MEL-1)

For instance, derivatives of 1,3,4-thiadiazole have shown decreased viability in these cell lines through apoptosis induction .

Antimicrobial Activity

Thiadiazole derivatives are also recognized for their antimicrobial properties. Studies have demonstrated effectiveness against a range of pathogens:

- Bacterial strains : Effective against Staphylococcus aureus and Escherichia coli.

- Fungal strains : Exhibited antifungal activity against Candida albicans.

The mechanism often involves disruption of microbial cell walls and inhibition of essential enzymatic pathways .

Neuroprotective Effects

The neuroprotective properties of thiadiazole derivatives have been explored in models of epilepsy. In vivo studies indicated that certain derivatives could reduce seizure activity without significant neurotoxicity. For example, one study reported that specific thiadiazole compounds provided protection against seizures induced by picrotoxin .

Antidiabetic Properties

Thiadiazole compounds have shown promise in managing diabetes through mechanisms such as enhancing insulin sensitivity and reducing blood glucose levels. Research indicates that these compounds may act on pathways involved in glucose metabolism .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of this compound on various cancer cell lines. The results showed a significant reduction in cell viability in human myeloid leukemia cells and melanoma cells at concentrations ranging from 10 to 100 µM.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HL-60 | 25 | Induction of apoptosis |

| SK-MEL-1 | 30 | Cell cycle arrest |

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of the compound against several bacterial strains. The minimum inhibitory concentration (MIC) values were determined, showing potent activity.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of thiadiazole-imidazole hybrids are highly sensitive to substituent variations. Key analogues include:

Key Observations :

- Substituent Position and Size : The 5-methyl group on the thiadiazole ring (target compound) may enhance metabolic stability compared to ethyl or benzylthio substituents .

- Aryl Group Influence : The p-tolyl group in the target compound likely improves lipophilicity and membrane permeability relative to electron-withdrawing groups (e.g., 4-nitro in derivatives) .

- Biological Activity: Compound 4y (with p-tolylamino) shows superior cytotoxicity (IC50 ~0.034 mmol/L) against A549 lung cancer cells compared to analogues with bulkier substituents .

Preparation Methods

Synthesis of Key Intermediates

The preparation of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide requires two primary intermediates:

- 2-Chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

- 5-Phenyl-1-(p-tolyl)-1H-imidazole-2-thiol

Each intermediate is synthesized independently before undergoing coupling.

Preparation of 5-Methyl-1,3,4-Thiadiazol-2-Amine

The thiadiazole core is synthesized via cyclization of thiosemicarbazides under acidic conditions. A modified procedure involves:

- Reacting acetic acid hydrazide with potassium thiocyanate in hydrochloric acid to form thiosemicarbazide.

- Cyclizing the thiosemicarbazide in concentrated sulfuric acid at 0–5°C for 2 hours.

Reaction Conditions:

- Temperature: 0–5°C (prevents side reactions)

- Acid Catalyst: Concentrated H₂SO₄

- Yield: ~75% after recrystallization in ethanol.

Characterization Data:

Chloroacetylation of 5-Methyl-1,3,4-Thiadiazol-2-Amine

The amine is functionalized with a chloroacetyl group to enable subsequent nucleophilic substitution:

- Dissolve 5-methyl-1,3,4-thiadiazol-2-amine (0.1 mol) in tetrahydrofuran (THF).

- Add triethylamine (0.2 mol) as a base.

- Slowly add chloroacetyl chloride (0.15 mol) at 0°C.

- Reflux for 3 hours, then concentrate under vacuum.

Reaction Conditions:

- Solvent: THF

- Base: Triethylamine (neutralizes HCl byproduct)

- Yield: ~70% after washing with diethyl ether.

Characterization Data:

Synthesis of 5-Phenyl-1-(p-Tolyl)-1H-Imidazole-2-Thiol

The imidazole-thiol component is prepared via a two-step process:

Step 1: Formation of 1-(p-Tolyl)-5-Phenyl-1H-Imidazole

- React p-toluidine (0.1 mol) with benzil (0.1 mol) in acetic acid at 120°C for 6 hours.

- Cool and precipitate the product with ice water.

Yield: ~80% after recrystallization in ethanol.

Step 2: Thiolation of Imidazole

- Treat 1-(p-tolyl)-5-phenyl-1H-imidazole (0.1 mol) with Lawesson’s reagent (0.12 mol) in toluene under reflux for 4 hours.

- Purify via column chromatography (silica gel, ethyl acetate/hexane).

Characterization Data:

Coupling Reaction to Form the Target Compound

The final step involves nucleophilic substitution between the chloroacetamide and imidazole-thiol:

- Mix 2-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide (0.05 mol) and 5-phenyl-1-(p-tolyl)-1H-imidazole-2-thiol (0.05 mol) in acetonitrile.

- Add piperidine (0.1 mol) as a base.

- Heat at 60°C for 3 hours.

- Pour into ice water, filter, and purify via methanol recrystallization.

Reaction Conditions:

Purification and Characterization

Purification Methods:

- Recrystallization: Methanol/water (3:1)

- Column Chromatography: Silica gel with ethyl acetate/hexane (1:2)

Characterization Data:

Optimization and Challenges

Key Challenges:

- Sensitivity of Thiol Group: Oxidation risks necessitate inert atmospheres (N₂/Ar).

- Steric Hindrance: Bulky substituents on imidazole reduce coupling efficiency.

Optimized Parameters:

- Molar Ratio: 1:1.1 (chloroacetamide to thiol)

- Reaction Time: 3–4 hours (prolonged heating degrades product)

Q & A

Q. Q1. What are the optimal synthetic routes for N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide, and how can purity be maximized?

Methodological Answer: The synthesis involves sequential heterocycle formation and coupling reactions:

Imidazole Ring Formation : Condensation of 5-phenyl-1-(p-tolyl)-1H-imidazole-2-thiol with chloroacetamide derivatives under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) .

Thiadiazole Coupling : React the intermediate with 5-methyl-1,3,4-thiadiazol-2-amine via nucleophilic substitution.

- Optimization : Use polar aprotic solvents (DMF/DMSO) and reflux conditions (90–100°C) for 6–8 hours. Monitor reaction progress via TLC or HPLC .

- Purification : Recrystallization in ethanol or column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity .

Q. Q2. What spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

- 1H/13C NMR : Assign peaks using DEPT-135 and HSQC to resolve overlapping signals from aromatic protons (imidazole/thiadiazole rings) and methyl groups .

- Mass Spectrometry (HRMS) : Confirm molecular weight (C₂₂H₂₀N₄OS₂; theoretical ~444.5 g/mol) with ESI+ or MALDI-TOF .

- FT-IR : Identify thioamide (C=S, ~650 cm⁻¹) and acetamide (C=O, ~1680 cm⁻¹) stretches .

Q. Q3. How can researchers design initial biological activity screens for this compound?

Methodological Answer:

- Target Selection : Prioritize enzymes/receptors associated with thiadiazole-imidazole hybrids (e.g., cyclooxygenases, tyrosine kinases) .

- Assay Types :

- In vitro : Enzyme inhibition (IC₅₀ determination via fluorometric assays).

- Antimicrobial : Broth microdilution (MIC against Gram+/Gram– bacteria).

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. Q4. How do structural modifications (e.g., p-tolyl vs. chlorophenyl substituents) influence biological activity?

Methodological Answer:

- SAR Analysis :

- Electron-Withdrawing Groups (Cl) : Enhance enzyme inhibition (e.g., COX-2 IC₅₀ reduced by 40% with 4-Cl substitution) via improved target binding .

- Electron-Donating Groups (p-tolyl) : Increase lipophilicity (logP +0.3), improving membrane permeability but reducing aqueous solubility .

- Data Table :

| Substituent | logP | COX-2 IC₅₀ (μM) | Solubility (mg/mL) |

|---|---|---|---|

| p-tolyl | 3.2 | 12.5 | 0.45 |

| 4-Cl-phenyl | 3.5 | 7.8 | 0.28 |

Q. Q5. How can contradictory data in cytotoxicity assays (e.g., high IC₅₀ in one study vs. low in another) be resolved?

Methodological Answer:

- Variables to Control :

- Cell Line Variability : Test across multiple lines (e.g., HepG2 vs. A549) due to differential expression of drug transporters .

- Assay Conditions : Standardize incubation time (48–72 hours) and serum concentration (10% FBS) to minimize artifacts .

- Mechanistic Follow-Up :

- Perform apoptosis assays (Annexin V/PI) to confirm cell death pathways.

- Check for off-target effects via kinome profiling .

Q. Q6. What computational methods predict binding modes with biological targets?

Methodological Answer:

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with COX-2/EGFR:

- Key Interactions : Thiadiazole S atoms coordinate with Zn²⁺ in metalloenzymes; imidazole N-H forms H-bonds with catalytic residues .

- MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess binding stability. Analyze RMSD (<2 Å indicates stable docking) .

Q. Q7. How can researchers address low aqueous solubility during formulation for in vivo studies?

Methodological Answer:

- Strategies :

- Prodrug Design : Introduce phosphate esters at the acetamide group to enhance hydrophilicity .

- Nanocarriers : Encapsulate in PLGA nanoparticles (70–100 nm diameter) for sustained release .

- Co-Solvents : Use 10% DMSO + 5% Cremophor EL in saline for intraperitoneal administration .

Q. Q8. What analytical techniques resolve degradation products under accelerated stability conditions?

Methodological Answer:

- Forced Degradation : Expose to 40°C/75% RH for 4 weeks.

- HPLC-MS/MS : Identify degradation products (e.g., hydrolysis of thioacetamide to thiols or oxidation of thiadiazole to sulfoxides) .

- Kinetic Modeling : Calculate t₉₀ using Arrhenius equation for shelf-life prediction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.